4-(3-Methoxypropyl)-3-thiosemicarbazide

Description

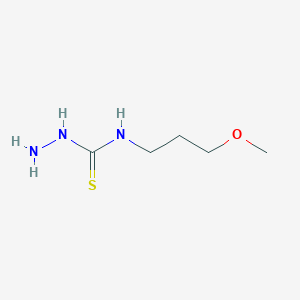

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-methoxypropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3OS/c1-9-4-2-3-7-5(10)8-6/h2-4,6H2,1H3,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQONLDFCKUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365256 | |

| Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71058-32-7 | |

| Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71058-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and in-depth analytical characterization.

Introduction

Thiosemicarbazides are a significant class of compounds that serve as versatile intermediates in the synthesis of various heterocyclic systems. Derivatives of thiosemicarbazide have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The title compound, this compound, incorporates a methoxypropyl side chain, which can influence its lipophilicity and pharmacokinetic profile, making it a valuable candidate for further investigation in drug discovery programs. This guide outlines a reproducible synthetic method and a thorough characterization of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction between 3-methoxypropyl isothiocyanate and hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent, providing the target compound in good yield.

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

-

3-Methoxypropyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Diethyl ether

-

Standard laboratory glassware and apparatus

Procedure:

-

To a solution of 3-methoxypropyl isothiocyanate (1.0 equivalent) in absolute ethanol (10 mL per gram of isothiocyanate), hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature with continuous stirring.

-

The reaction mixture is stirred at room temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is triturated with diethyl ether to precipitate the solid thiosemicarbazide.

-

The solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum oven to afford the pure this compound.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques, including melting point determination, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Physical and Analytical Data

| Parameter | Value |

| Molecular Formula | C₅H₁₃N₃OS |

| Molecular Weight | 163.24 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 37-40 °C[2] |

| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water. |

Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3150 | N-H stretching (NH, NH₂) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1620-1600 | N-H bending |

| 1550-1530 | C-N stretching |

| 1250-1230 | C=S stretching (thione) |

| 1120-1080 | C-O stretching (ether) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra confirm the presence of the methoxypropyl and thiosemicarbazide moieties. The following data is predicted based on the structure and typical chemical shifts for similar compounds.

¹H NMR (400 MHz, DMSO-d₆), δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | NH |

| ~7.8 | br s | 1H | NH |

| ~4.4 | br s | 2H | NH₂ |

| ~3.4 | t | 2H | -O-CH₂- |

| ~3.3 | q | 2H | -CH₂-NH- |

| ~3.2 | s | 3H | -O-CH₃ |

| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR (100 MHz, DMSO-d₆), δ (ppm):

| Chemical Shift (ppm) | Assignment |

| ~182 | C=S (thiocarbonyl) |

| ~70 | -O-CH₂- |

| ~58 | -O-CH₃ |

| ~45 | -CH₂-NH- |

| ~30 | -CH₂-CH₂-CH₂- |

3.2.3. Mass Spectrometry

Mass spectral analysis provides confirmation of the molecular weight of the synthesized compound.

| m/z (Predicted) | Assignment |

| 164.08521 | [M+H]⁺[3] |

| 186.06715 | [M+Na]⁺[3] |

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide has detailed a straightforward and efficient method for the synthesis of this compound. The comprehensive characterization data provided confirms the identity and purity of the synthesized compound, establishing a reliable foundation for its use in further research and development activities within the pharmaceutical and life sciences sectors. The presented protocols and data are intended to facilitate the reproduction of this synthesis and aid in the exploration of the biological potential of this and related thiosemicarbazide derivatives.

References

Physicochemical Properties of 4-(3-Methoxypropyl)-3-thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides are a class of compounds characterized by a thiourea moiety with an amino group attached to one of the nitrogen atoms. This structural feature imparts a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A key mechanism underlying these activities is the ability of their derivatives, thiosemicarbazones, to chelate metal ions, particularly iron, leading to the inhibition of crucial cellular enzymes and the generation of reactive oxygen species. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of a specific derivative, 4-(3-Methoxypropyl)-3-thiosemicarbazide. It also outlines detailed experimental protocols for the determination of key properties and discusses its potential biological significance based on the established activities of the thiosemicarbazide class.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some experimental data is available, other key parameters are predicted and require experimental verification for which detailed protocols are provided in the subsequent sections.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N₃OS | [1] |

| Molecular Weight | 163.24 g/mol | [1] |

| CAS Number | 71058-32-7 | [1] |

| Melting Point | 37-40 °C | [1] |

| XlogP (Predicted) | -0.6 | [2] |

| Monoisotopic Mass | 163.07793 Da | [2] |

Experimental Protocols for Physicochemical Characterization

Precise determination of physicochemical properties such as pKa, solubility, and the partition coefficient (logP) is critical for understanding the pharmacokinetic and pharmacodynamic profile of a compound. The following are detailed experimental protocols that can be employed to determine these key parameters for this compound.

Synthesis of this compound

The synthesis of 4-substituted-3-thiosemicarbazides can be achieved through the reaction of the corresponding isothiocyanate with hydrazine hydrate.

Experimental Workflow: Synthesis

Caption: Synthetic route for this compound.

Protocol:

-

Dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration and UV-Vis spectrophotometry are two common methods for pKa determination.

Experimental Workflow: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination using potentiometric titration.

Potentiometric Titration Protocol: [3][4][5]

-

Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is low). Ensure the solution is free of dissolved CO₂ by purging with nitrogen.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry Protocol: [2][6][7]

-

Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Measurement: Add a small aliquot of the stock solution to each buffer solution in a 96-well plate to achieve the same final concentration. Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each solution.

-

Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes with pH) against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The gravimetric method provides a thermodynamic measure of solubility.

Experimental Workflow: Solubility Determination (Gravimetric Method)

References

- 1. mdpi.com [mdpi.com]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide on 4-(3-Methoxypropyl)-3-thiosemicarbazide (CAS Number: 71058-32-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and spectral data for 4-(3-Methoxypropyl)-3-thiosemicarbazide is limited. This guide provides a comprehensive overview based on available data for the compound and established knowledge of the broader class of thiosemicarbazide derivatives.

Introduction

This compound is a member of the thiosemicarbazide class of organic compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are recognized for their versatile coordination chemistry and a wide spectrum of biological activities. This structural motif is a key pharmacophore in medicinal chemistry, with derivatives exhibiting potential as anticancer, antibacterial, antifungal, and antiviral agents. The biological activity is often attributed to their ability to chelate metal ions essential for various enzymatic processes. This technical guide aims to consolidate the available information on this compound and provide a framework for its synthesis and potential biological evaluation based on the properties of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 71058-32-7 | N/A |

| Molecular Formula | C₅H₁₃N₃OS | N/A |

| Molecular Weight | 163.24 g/mol | N/A |

| Melting Point | 37-40 °C | [1] |

| Appearance | Not specified (likely a solid at room temperature) | N/A |

| Solubility | Not specified (expected to have some solubility in organic solvents like ethanol and DMSO) | N/A |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route is the reaction of 3-methoxypropyl isothiocyanate with hydrazine hydrate.

Reaction Scheme:

(3-methoxypropyl isothiocyanate) + (Hydrazine hydrate) → (this compound)

General Experimental Protocol

The following is a generalized protocol based on established methods for the synthesis of similar thiosemicarbazide derivatives.[2] Researchers should optimize the reaction conditions for this specific synthesis.

Materials:

-

3-methoxypropyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum to yield this compound.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structural confirmation following synthesis, the following characteristic signals would be expected based on the analysis of related thiosemicarbazide compounds.[3][4]

| Spectral Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methoxy group (CH₃O-), methylene groups (-CH₂-), and NH protons. The chemical shifts and coupling patterns would be indicative of the 3-methoxypropyl chain and the thiosemicarbazide moiety. |

| ¹³C NMR | Resonances for the carbon atoms of the methoxy group, the propyl chain, and the thiocarbonyl group (C=S). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching, C-N stretching, and the C=S stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (163.24 g/mol ) and characteristic fragmentation patterns. |

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of thiosemicarbazide derivatives has been extensively investigated for a variety of therapeutic applications.

Potential Areas of Investigation

-

Anticancer Activity: Many thiosemicarbazone derivatives, formed from thiosemicarbazides, have shown significant anticancer activity. Their mechanism is often linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress.[5][6][7]

-

Antimicrobial Activity: Thiosemicarbazides have been reported to possess antibacterial and antifungal properties. Their mode of action can involve the inhibition of essential enzymes in microorganisms.[8][9][10][11][12]

-

Antiviral Activity: Certain thiosemicarbazide derivatives have demonstrated efficacy against various viruses.

Proposed Initial Biological Screening Workflow

For researchers interested in evaluating the biological potential of this compound, a general screening workflow is proposed.

Caption: A general workflow for the initial biological screening of the title compound.

Conclusion

This compound represents an under-investigated molecule within the pharmacologically significant class of thiosemicarbazides. While specific experimental data is scarce, its structural features suggest potential for biological activity. This technical guide provides a foundational understanding of its physicochemical properties and outlines a rational approach to its synthesis and biological evaluation based on established principles for this class of compounds. Further research is warranted to elucidate the specific properties and potential applications of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalijar.com [journalijar.com]

- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Methoxypropyl)-3-thiosemicarbazide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxypropyl)-3-thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide class, a group of molecules recognized for their diverse biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential therapeutic applications, with a focus on its relevance to drug discovery and development. While specific experimental data for this particular analogue is limited in publicly available literature, this document compiles predicted data and established methodologies from closely related compounds to serve as a foundational resource for researchers.

Molecular Structure and Formula

This compound is characterized by a thiosemicarbazide core functionalized with a 3-methoxypropyl group at the N4 position.

-

Molecular Formula: C₅H₁₃N₃OS[1]

-

IUPAC Name: 1-amino-3-(3-methoxypropyl)thiourea[2]

-

CAS Number: 71058-32-7[1]

-

Molecular Weight: 163.24 g/mol [1]

-

Canonical SMILES: COCCCNC(=S)NN[2]

Structure:

References

Spectral Data and Characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(3-Methoxypropyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines predicted spectral information with experimental data from closely related analogues to offer a robust analytical framework. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for spectral acquisition.

Molecular Structure and Properties

This compound is a derivative of thiosemicarbazide featuring a methoxypropyl substituent at the N4 position. The presence of the thiosemicarbazide moiety, a known pharmacophore, suggests potential biological activity.

Molecular Formula: C₅H₁₃N₃OS[1][2][3]

Molecular Weight: 163.24 g/mol [2][3]

Structure:

Predicted and Comparative Spectral Data

The following sections present a detailed analysis of the expected spectral data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the following ions are predicted to be observed in an electrospray ionization (ESI) mass spectrum.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.08521 |

| [M+Na]⁺ | 186.06715 |

| [M+K]⁺ | 202.04109 |

| [M-H]⁻ | 162.07065 |

| [M+HCOO]⁻ | 208.07613 |

| [M+CH₃COO]⁻ | 222.09178 |

Table 1: Predicted m/z values for various adducts of this compound in ESI-MS.[1]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) in ppm for this compound, referenced against tetramethylsilane (TMS), are outlined below. These predictions are based on typical values for similar functional groups found in related thiosemicarbazide derivatives.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 4.5 - 5.5 | Broad singlet | 2H |

| -NH- (adjacent to C=S) | 7.5 - 8.5 | Broad singlet | 1H |

| -NH- (adjacent to propyl) | 6.0 - 7.0 | Triplet | 1H |

| -O-CH₃ | 3.2 - 3.4 | Singlet | 3H |

| -O-CH₂- | 3.4 - 3.6 | Triplet | 2H |

| -NH-CH₂- | 3.3 - 3.5 | Quartet | 2H |

| -CH₂- (central) | 1.7 - 1.9 | Quintet | 2H |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for this compound are as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | 180 - 185 |

| -O-CH₃ | 58 - 60 |

| -O-CH₂- | 68 - 72 |

| -NH-CH₂- | 45 - 50 |

| -CH₂- (central) | 28 - 32 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch | 3100 - 3400 (broad) |

| C-H stretch | 2850 - 3000 |

| C=S stretch | 1200 - 1300 |

| C-N stretch | 1350 - 1450 |

| C-O stretch | 1050 - 1150 |

Table 4: Predicted characteristic IR absorption bands for this compound. The N-H stretching region is expected to show multiple bands corresponding to the different amine and amide protons. The C=S stretch is a key indicator of the thiosemicarbazide core.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound, based on standard practices for similar compounds.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition:

-

Acquire spectra at room temperature.

-

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

Chemical shifts are reported in parts per million (ppm) downfield from TMS.

-

-

¹³C NMR Acquisition:

-

Acquire spectra using a proton-decoupled pulse sequence.

-

Typical parameters: 45° pulse angle, 2-second relaxation delay, 512-1024 scans.

-

Chemical shifts are reported in ppm relative to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data is presented as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas (nitrogen) flow of 500-800 L/hr, and a desolvation temperature of 100-150 °C.

-

Mass spectra are recorded over a mass-to-charge (m/z) range of 50-500.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectral analysis of the target compound.

References

- 1. PubChemLite - this compound (C5H13N3OS) [pubchemlite.lcsb.uni.lu]

- 2. This compound: [transworldchemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. jocpr.com [jocpr.com]

- 7. archives.ijper.org [archives.ijper.org]

potential biological activities of 4-(3-Methoxypropyl)-3-thiosemicarbazide derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazides, a class of compounds characterized by a reactive thiocarbonyl-hydrazine moiety, have garnered significant attention in medicinal chemistry for their diverse and potent biological activities.[1][2][3][4][5] This technical guide provides an in-depth analysis of the potential biological activities of thiosemicarbazide derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. While this report addresses the broad class of thiosemicarbazide derivatives, it is important to note a lack of specific published data for 4-(3-Methoxypropyl)-3-thiosemicarbazide derivatives at the time of this writing. The principles, experimental protocols, and potential mechanisms discussed herein provide a foundational framework for the investigation of such novel analogues.

Core Biological Activities

Thiosemicarbazide derivatives have demonstrated a wide spectrum of pharmacological effects, which are largely attributed to their ability to chelate metal ions and interact with various biological targets.[6][7]

Antimicrobial Activity

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, exhibit significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][3][5][7][8][9] The antimicrobial efficacy is often influenced by the nature of the substituents on the thiosemicarbazide scaffold.

Antibacterial Activity:

Derivatives of thiosemicarbazides have shown promising results against both Gram-positive and Gram-negative bacteria.[1][3][9] For instance, certain novel thiosemicarbazide derivatives have demonstrated high antibacterial activity against various strains of Staphylococcus aureus and other Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.[9] The mechanism of antibacterial action is believed to involve the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[10]

Antifungal Activity:

Several thiosemicarbazide derivatives have also been reported to possess antifungal properties against various fungal strains.[3]

Anticancer Activity

The anticancer potential of thiosemicarbazide derivatives is a rapidly evolving area of research.[10][11][12][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and glioma.[10][12][14][15]

The proposed mechanisms for their anticancer activity are multifaceted and include:

-

Induction of Apoptosis: Thiosemicarbazides can trigger programmed cell death in cancer cells.[10]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby inhibiting tumor growth.

-

Inhibition of Ribonucleotide Reductase: This key enzyme in DNA synthesis is a known target for some thiosemicarbazide-based drugs like Triapine.[13]

-

Generation of Reactive Oxygen Species (ROS): The formation of redox-active metal complexes can lead to oxidative stress and subsequent cancer cell death.[11]

Antioxidant Activity

A number of thiosemicarbazide and thiosemicarbazone derivatives have been shown to possess significant antioxidant properties.[16][17][18][19] Their ability to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16][17][18] This antioxidant capacity may contribute to their overall therapeutic potential by mitigating oxidative stress, which is implicated in various disease states.

Quantitative Data Summary

The following tables summarize representative quantitative data on the biological activities of various thiosemicarbazide derivatives from the literature.

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazide 3a | Staphylococcus aureus (various strains) | 1.95 - 3.9 | [9] |

| Thiosemicarbazide 3e | Staphylococcus aureus (various strains) | 15.63 - 31.25 | [9] |

| Thiosemicarbazide 3e | Bacillus cereus ATCC 10876 | 7.81 | [9] |

| Compound 3g | Staphylococcus aureus | Comparable to Streptomycin | [1] |

| Compound L1 | Bacillus cereus | 10 mg/L | [10][17] |

Table 2: Anticancer Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3b | C6 glioma | 10.59 (µg/mL) | [14] |

| Compound 3m | C6 glioma | 9.08 (µg/mL) | [14] |

| Compound 3b | MCF7 (breast cancer) | 7.02 (µg/mL) | [14] |

| Compound 3m | MCF7 (breast cancer) | 9.08 (µg/mL) | [14] |

| [Cd(L)Cl2(H2O)] complex | A549 (lung cancer) | 410 | [12] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the evaluation of thiosemicarbazide derivatives.

General Synthesis of 4-Aryl-1-(aroyl)thiosemicarbazides

A common synthetic route to produce thiosemicarbazide derivatives involves the reaction of an acid hydrazide with an appropriate isothiocyanate.[5][8]

Procedure:

-

Dissolve the starting acid hydrazide (1 mmol) in a suitable solvent, such as ethanol.

-

Add the corresponding aryl isothiocyanate (1 mmol) to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazide derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[4][9]

In Vitro Antibacterial Activity Assay (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[17]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria and medium) and negative (medium only) controls, as well as a standard antibiotic control (e.g., Cefuroxime, Vancomycin).[9]

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.[17]

Procedure:

-

Prepare different concentrations of the test compound and a standard antioxidant (e.g., Trolox or Vitamin C) in a suitable solvent (e.g., methanol or ethanol).[17]

-

Add a solution of DPPH in the same solvent to each concentration of the test compound and the standard.

-

Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the study of thiosemicarbazide derivatives.

Caption: General workflow for the synthesis of thiosemicarbazide derivatives.

Caption: Workflow for the biological evaluation of thiosemicarbazide derivatives.

Caption: Proposed anticancer mechanisms of action for thiosemicarbazide derivatives.

Conclusion and Future Directions

The existing body of research strongly supports the continued investigation of thiosemicarbazide derivatives as a promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through structural modification make them attractive candidates for drug discovery programs.

Future research should focus on:

-

Synthesis and evaluation of novel derivatives: Including those with substitutions such as the 4-(3-Methoxypropyl) group to explore new structure-activity relationships.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

-

In vivo studies: Validating the in vitro findings in animal models to assess their therapeutic efficacy and safety profiles.

-

Development of drug delivery systems: To enhance the bioavailability and targeted delivery of promising lead compounds.

By systematically exploring the vast chemical space of thiosemicarbazide derivatives, the scientific community can unlock their full therapeutic potential for the treatment of a wide range of diseases.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a compound of interest for researchers, scientists, and drug development professionals. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the standard methodologies for determining these critical parameters and discusses the expected behavior based on the chemical properties of related thiosemicarbazide derivatives.

Core Physicochemical Properties

This compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities.[1] Understanding its solubility and stability is paramount for its potential application in pharmaceutical and life sciences research.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13N3OS | PubChem |

| Molecular Weight | 163.24 g/mol | PubChem |

| XlogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: The data presented in this table is based on computational predictions and has not been experimentally verified.

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability and formulation development. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[2][3][4][5][6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the aqueous solubility of this compound.

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Table 2: Illustrative Solubility Data Table

| Solvent (pH) | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | Data to be determined | HPLC-UV |

| PBS (pH 5.0) | 37 | Data to be determined | LC-MS |

| PBS (pH 7.4) | 37 | Data to be determined | LC-MS |

| Ethanol | 25 | Data to be determined | HPLC-UV |

| DMSO | 25 | Data to be determined | HPLC-UV |

This table is a template for presenting experimental solubility data.

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability studies are typically conducted under various stress conditions, including different pH levels, temperatures, and light exposure, following guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11]

Experimental Protocols for Stability Testing

3.1.1. pH-Dependent Hydrolysis

-

Sample Preparation: Solutions of this compound are prepared in a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Incubation: The solutions are stored at a constant temperature (e.g., 37°C or 50°C) in the dark.

-

Time-Point Analysis: Aliquots are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quantification: The concentration of the remaining parent compound and the formation of any degradation products are measured by a stability-indicating HPLC method.

-

Data Analysis: The degradation rate constant (k) and half-life (t½) at each pH are calculated.

3.1.2. Thermal Stability

-

Sample Preparation: The solid compound is placed in a suitable container.

-

Exposure: The sample is stored in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Time-Point Analysis: Samples are withdrawn at various time points.

-

Analysis: The purity of the compound is assessed by HPLC, and any changes in physical appearance are noted. Thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.[12]

3.1.3. Photostability

-

Sample Preparation: The solid compound or a solution is placed in a transparent container. A control sample is wrapped in aluminum foil to protect it from light.

-

Exposure: The samples are exposed to a light source that meets ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][10]

-

Analysis: After the exposure period, the samples (both exposed and control) are analyzed by HPLC to quantify the parent compound and any photodegradants.

Diagram 2: General Workflow for Chemical Stability Assessment

Caption: Overview of the workflow for assessing the chemical stability of a compound.

Table 3: Illustrative Stability Data Summary

| Stress Condition | Parameters | Observation/Result |

| pH Hydrolysis | pH 2, 37°C | Half-life (t½) = Data to be determined |

| pH 7.4, 37°C | Half-life (t½) = Data to be determined | |

| pH 9, 37°C | Half-life (t½) = Data to be determined | |

| Thermal | 60°C, solid state | % Degradation after 2 weeks = Data to be determined |

| Photostability | ICH Q1B light exposure | % Degradation = Data to be determined |

This table is a template for summarizing experimental stability data.

Potential Biological Interactions and Signaling Pathways

Thiosemicarbazones, the parent class of this compound, are known for their ability to chelate metal ions, particularly iron. This property can lead to interactions with various biological pathways. One such pathway is ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[13]

The chelation of iron by thiosemicarbazone derivatives can disrupt normal iron homeostasis, potentially leading to an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation, a key event in ferroptosis. This interaction suggests a potential mechanism of action for the biological effects of this class of compounds.

Diagram 3: Logical Relationship in Potential Ferroptosis Pathway Involvement

Caption: Potential involvement of this compound in the ferroptosis pathway.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and theoretical considerations offer a robust starting point for researchers. The potential interaction with iron-dependent pathways, such as ferroptosis, highlights an area for further investigation into the compound's mechanism of action. The generation of empirical data using the described methodologies is essential for the future development and application of this and related thiosemicarbazide derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. scribd.com [scribd.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. biobostonconsulting.com [biobostonconsulting.com]

- 8. youtube.com [youtube.com]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. database.ich.org [database.ich.org]

- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

4-(3-Methoxypropyl)-3-thiosemicarbazide: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a valuable and versatile organic building block. While specific literature on this particular compound is limited, this document extrapolates from the well-established chemistry of 4-alkyl-3-thiosemicarbazides to present its synthesis, key chemical properties, and significant potential in the construction of diverse heterocyclic systems relevant to medicinal chemistry and drug discovery.

Core Chemical Structure and Properties

This compound, with the chemical formula C₅H₁₃N₃OS, possesses a thiosemicarbazide core functionalized with a 3-methoxypropyl group at the N4 position. This aliphatic chain with a terminal methoxy group imparts specific solubility characteristics and can influence the biological activity of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₃N₃OS |

| Molecular Weight | 163.24 g/mol |

| CAS Number | 71058-32-7 |

| Melting Point | 37-40 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in alcohols and other polar organic solvents. |

Synthesis of this compound

The synthesis of 4-alkyl-3-thiosemicarbazides can be achieved through several established methods. The most common and direct approach involves the reaction of an alkyl isothiocyanate with hydrazine hydrate.

Synthesis from 3-Methoxypropyl Isothiocyanate

The primary synthetic route to this compound involves the nucleophilic addition of hydrazine to 3-methoxypropyl isothiocyanate. This reaction is typically performed in an alcoholic solvent and proceeds with good yield.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-methoxypropyl isothiocyanate (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture to afford pure this compound.

Caption: Synthesis of this compound.

Applications as an Organic Building Block

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its utility stems from the reactive thiosemicarbazide moiety, which can undergo various cyclization reactions.

Synthesis of Thiosemicarbazones

A primary application of 4-substituted thiosemicarbazides is in the synthesis of thiosemicarbazones through condensation with aldehydes or ketones.[1] These thiosemicarbazones are not only stable compounds but also important intermediates for further heterocyclic synthesis and often exhibit a range of biological activities.[1]

Experimental Protocol: General Synthesis of Thiosemicarbazones

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol. Add the desired aldehyde or ketone (1.0 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or concentrated hydrochloric acid) can be added to facilitate the reaction.[1][2]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[1] Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture. The thiosemicarbazone product often precipitates and can be collected by filtration. Wash the solid with a cold solvent and purify by recrystallization.

References

A Deep Dive into Thiosemicarbazides: A Technical Guide to Theoretical and Computational Studies

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazides, a class of compounds characterized by the N-N-C(=S)-N backbone, have garnered significant attention in the scientific community for their wide-ranging biological activities. These compounds and their derivatives, thiosemicarbazones, exhibit a remarkable spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of thiosemicarbazide compounds, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthesis of Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives is a cornerstone of research in this field, enabling the generation of diverse chemical libraries for biological screening. A prevalent and versatile method involves the reaction of carboxylic acid hydrazides with various isothiocyanates.[4][5] Another common approach is the condensation of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones.[3][6]

General Experimental Protocol for Synthesis from Hydrazides and Isothiocyanates

This protocol outlines a general procedure for the synthesis of 1,4-disubstituted thiosemicarbazides.

Materials:

-

Carboxylic acid hydrazide (1 equivalent)

-

Appropriate isothiocyanate (1 equivalent)

-

Anhydrous methanol or ethanol

-

Reflux apparatus

Procedure:

-

Dissolve the carboxylic acid hydrazide (0.01 mol) in 15 mL of anhydrous methanol by gently heating.[7]

-

To this solution, add the corresponding isothiocyanate (0.01 mol).[7]

-

Heat the reaction mixture at reflux temperature for a period ranging from 30 minutes to 4 hours.[4][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.[3]

-

The resulting solid precipitate is collected by filtration, washed with a small amount of cold methanol or ethanol, and dried.[3][9]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

Computational Methodologies in Thiosemicarbazide Research

Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR) of thiosemicarbazide compounds, guiding the design of more potent and selective therapeutic agents. The primary computational techniques employed are Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[10] In the context of thiosemicarbazide research, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and quantum chemical descriptors.[1][11]

Software: Gaussian 09 or a similar quantum chemistry software package.[1]

Procedure:

-

Structure Input: Draw the 3D structure of the thiosemicarbazide derivative using a molecular modeling program and save it in a suitable format (e.g., .mol or .pdb).

-

Method and Basis Set Selection: Choose the DFT functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-31+G(d,p) or 6-311G* basis set.[1][11]

-

Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation. This is crucial for obtaining accurate electronic properties.[10]

-

Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[10]

-

Property Calculation: From the optimized structure, calculate various quantum chemical parameters.

Table 1: Key Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. Higher EHOMO values often correlate with increased reactivity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. Lower ELUMO values suggest a better electron acceptor. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. |

| Dipole Moment (µ) | Measure of the polarity of a molecule | Influences the solubility and binding interactions of a drug molecule. |

| Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability. |

| Softness (S) | Reciprocal of hardness | A measure of the molecule's reactivity. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target.[12] It is widely used to elucidate the binding modes of thiosemicarbazide derivatives with their biological targets and to estimate their binding affinities.[6][13]

Software: AutoDock Tools, AutoGrid, and AutoDock.[14]

Procedure:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.[6]

-

Add polar hydrogen atoms to the protein.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared protein in the .pdbqt format.

-

-

Ligand Preparation:

-

Draw the 3D structure of the thiosemicarbazide ligand and perform energy minimization using a molecular mechanics force field.

-

In AutoDock Tools, detect the rotatable bonds in the ligand.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Generation:

-

Define the active site of the protein. This is typically the binding pocket of the co-crystallized ligand or a site predicted by literature.

-

Use AutoGrid to generate a grid box that encompasses the entire active site. The grid parameter files (.gpf) define the size and center of the grid.

-

-

Docking Simulation:

-

Use AutoDock to perform the docking simulation. The docking parameter file (.dpf) specifies the ligand, the grid files, and the search algorithm (e.g., Lamarckian Genetic Algorithm).[14]

-

The output will be a docking log file (.dlg) containing multiple binding poses of the ligand ranked by their estimated binding energy.

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.[6]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[15][16] This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for biological activity.

Caption: A generalized workflow for QSAR modeling of thiosemicarbazide compounds.

Biological Targets and Mechanisms of Action

The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with various cellular targets. Computational studies have been instrumental in elucidating these interactions at the molecular level.

Inhibition of Ribonucleotide Reductase

One of the most well-studied mechanisms of action for anticancer thiosemicarbazones, such as Triapine, is the inhibition of ribonucleotide reductase (RNR).[17][18] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.

Caption: Proposed mechanism of ribonucleotide reductase inhibition by Triapine.

Targeting Bacterial Topoisomerases

Thiosemicarbazide derivatives have also shown promise as antibacterial agents by targeting bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[19][20] These enzymes are essential for managing DNA topology during replication, transcription, and recombination.

Caption: Inhibition of Topoisomerase IV by thiosemicarbazide derivatives.

Quantitative Data Summary

The following tables summarize representative quantitative data from various theoretical and computational studies on thiosemicarbazide compounds.

Table 2: Selected DFT Calculated Parameters for Thiosemicarbazide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 4-ethyl-3-thiosemicarbazide | -5.98 | -0.87 | 5.11 | 4.56 |

| Thiosemicarbazide | -6.23 | -1.02 | 5.21 | 4.89 |

| QST4 | -6.87 | -2.45 | 4.42 | 6.78 |

Data sourced from multiple studies for illustrative purposes.[1][10]

Table 3: Molecular Docking Scores and Biological Activity of Antitubercular Thiosemicarbazides

| Compound | Target Protein | Docking Score (kcal/mol) | MIC (µg/mL) |

| Compound 2 | M. tuberculosis glutamine synthetase | -7.8 | 15.625 |

| Compound 5 | M. tuberculosis glutamine synthetase | -8.1 | 7.81 |

| QST4 | M. tuberculosis InhA | -8.5 | 6.25 µM |

Data compiled from various research articles.[1][7][21]

Conclusion

The integration of theoretical and computational chemistry with experimental synthesis and biological evaluation has proven to be a powerful strategy in the development of novel thiosemicarbazide-based therapeutic agents. DFT calculations provide fundamental insights into the electronic properties and reactivity of these compounds, while molecular docking and QSAR modeling offer valuable tools for understanding their interactions with biological targets and predicting their activity. This comprehensive approach accelerates the drug discovery process, enabling the rational design of more effective and safer medicines. As computational resources and methodologies continue to advance, their role in the exploration of the vast chemical space of thiosemicarbazide derivatives will undoubtedly expand, paving the way for new breakthroughs in the treatment of a wide range of diseases.

References

- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemmethod.com [chemmethod.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. youtube.com [youtube.com]

- 15. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(3-Methoxypropyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(3-Methoxypropyl)-3-thiosemicarbazide as a key starting material. The following sections detail the synthetic pathways, experimental procedures, and expected outcomes for the preparation of 1,3,4-thiadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. Thiosemicarbazides are known precursors for nitrogen and sulfur-containing heterocycles, which are prominent in many biologically active compounds.[1][2][3][4][5] This document outlines the cyclization reactions of this compound to form substituted 1,3,4-thiadiazoles and 1,2,4-triazoles, compounds with potential applications in drug discovery due to their reported antimicrobial, anticancer, and anti-inflammatory activities.[1][6][7][8]

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides is a well-established transformation, often achieved through cyclization in the presence of a strong acid.[1][6] This protocol describes the acid-catalyzed cyclization of this compound with various carboxylic acids to yield the corresponding 2-(3-methoxypropylamino)-5-substituted-1,3,4-thiadiazoles.

Experimental Protocol: Acid-Catalyzed Cyclization

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the desired carboxylic acid in concentrated sulfuric acid at 0 °C (ice bath).

-

Addition of Thiosemicarbazide: Slowly add 1.0 equivalent of this compound to the solution with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Illustrative Data for Synthesized 1,3,4-Thiadiazoles

| Compound ID | R-Group (from R-COOH) | Yield (%) | Melting Point (°C) |

| TH-1 | Phenyl | 85 | 178-180 |

| TH-2 | 4-Chlorophenyl | 88 | 195-197 |

| TH-3 | 4-Methoxyphenyl | 82 | 185-187 |

| TH-4 | 2-Furyl | 78 | 165-167 |

Note: The data presented are representative and based on typical yields and melting points for similar compounds reported in the literature.

Synthetic Pathway for 1,3,4-Thiadiazoles

Caption: Acid-catalyzed synthesis of 1,3,4-thiadiazoles.

Synthesis of 4-(3-Methoxypropyl)-5-substituted-4H-1,2,4-triazole-3-thiols

The cyclization of acylthiosemicarbazides in an alkaline medium is a common method for the synthesis of 1,2,4-triazole-3-thiols.[9] This process involves an initial acylation of the thiosemicarbazide followed by base-catalyzed intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of 1,2,4-Triazoles

Step 1: Acylation of this compound

-

Reaction Setup: Dissolve 1.0 equivalent of this compound in pyridine.

-

Acylation: Add 1.1 equivalents of the appropriate acyl chloride dropwise at 0 °C.

-

Reaction Progression: Stir the mixture at room temperature for 6-8 hours.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the acylthiosemicarbazide intermediate.

-

Isolation: Collect the solid by filtration, wash with water, and dry.

Step 2: Base-Catalyzed Cyclization

-

Reaction Setup: Reflux the acylthiosemicarbazide intermediate (1.0 equivalent) in an aqueous solution of 2 M sodium hydroxide for 4-6 hours.

-

Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the triazole-3-thiol.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Illustrative Data for Synthesized 1,2,4-Triazoles

| Compound ID | R-Group (from R-COCl) | Yield (%) | Melting Point (°C) |

| TR-1 | Phenyl | 75 | 210-212 |

| TR-2 | 4-Nitrophenyl | 72 | 235-237 |

| TR-3 | 3-Methoxyphenyl | 78 | 205-207 |

| TR-4 | Pyridin-4-yl | 68 | 220-222 |

Note: The data presented are representative and based on typical yields and melting points for similar compounds reported in the literature.

Synthetic Pathway for 1,2,4-Triazoles

Caption: Two-step synthesis of 1,2,4-triazole-3-thiols.

Conclusion

The protocols described herein provide a framework for the synthesis of novel 1,3,4-thiadiazole and 1,2,4-triazole derivatives from this compound. These heterocyclic cores are of significant interest in medicinal chemistry, and the methodologies presented offer a straightforward approach to generate compound libraries for further biological evaluation. The adaptability of these reactions to various carboxylic acids and acyl chlorides allows for the creation of a diverse range of substituted heterocycles.

References

- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Recent Advances in the Multicomponent Synthesis of Heterocycles using Thiosemicarbazide | CiteDrive [citedrive.com]

- 4. juniv.edu [juniv.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 8. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols for 4-(3-Methoxypropyl)-3-thiosemicarbazide in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(3-Methoxypropyl)-3-thiosemicarbazide in the field of antimicrobial drug discovery. While specific data on this particular compound is limited, the broader class of thiosemicarbazides and their derivatives has demonstrated significant promise as antimicrobial agents.[1][2][3][4][5] This document outlines potential applications, summarizes expected antimicrobial activity based on related compounds, and provides detailed protocols for its evaluation.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for the development of new therapeutic agents.[6] Thiosemicarbazides and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4][7] The core thiosemicarbazide moiety, NH2-NH-C(=S)NHR, serves as a versatile template for chemical modification to enhance potency and selectivity.[3][8] this compound is a member of this class, and its potential as an antimicrobial agent warrants investigation.

Potential Mechanism of Action